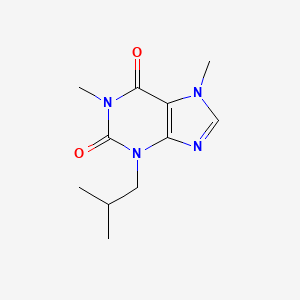

1,7-Dimethyl-3-isobutylxanthine

Description

Contextualization within Methylxanthine Chemical Biology

Methylxanthines are a class of naturally occurring and synthetic compounds derived from xanthine (B1682287), a purine (B94841) base found in most living organisms. nih.govwikipedia.org This family includes well-known stimulants like caffeine (B1668208) (1,3,7-trimethylxanthine), theophylline (B1681296) (1,3-dimethylxanthine), and theobromine (B1682246) (3,7-dimethylxanthine), which are commonly found in coffee, tea, and chocolate. nih.gov The biological effects of methylxanthines are primarily attributed to their ability to act as antagonists of adenosine (B11128) receptors and as inhibitors of phosphodiesterase (PDE) enzymes. nih.gov

The structure of the xanthine core, a heterocyclic compound composed of fused pyrimidinedione and imidazole (B134444) rings, allows for various substitutions at the nitrogen and carbon atoms, leading to a diverse range of pharmacological activities. nih.govnih.gov The position and nature of these substituents significantly influence the compound's potency and selectivity for different biological targets. nih.gov It is within this framework of structure-activity relationships that 1,7-Dimethyl-3-isobutylxanthine finds its place. As a synthetic derivative, its specific arrangement of methyl and isobutyl groups confers distinct properties that make it a valuable tool for studying cellular signaling pathways.

Historical Trajectory of Xanthine Derivatives in Academic Inquiry

The scientific investigation of xanthine derivatives dates back to the early 19th century with the isolation and characterization of naturally occurring alkaloids like xanthine itself in 1817 and caffeine in 1820. nih.gov Initially recognized for their stimulant and diuretic properties, these compounds became subjects of intense academic interest. nih.gov Over the decades, research has unveiled the multifaceted roles of xanthines in various physiological processes, including cardiovascular function, respiration, and neurotransmission. nih.govnih.gov

The recognition of xanthine as a versatile molecular scaffold spurred the synthesis of numerous derivatives. nih.gov This synthetic exploration aimed to create more potent and selective compounds to probe specific biological targets. nih.gov A significant breakthrough in understanding the mechanism of action of xanthines was the discovery of their ability to inhibit phosphodiesterases, enzymes that regulate the levels of crucial second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov This discovery opened up new avenues for research and drug development, leading to the use of xanthine derivatives in the treatment of conditions like asthma. nih.gov The development of synthetic xanthines, including 1,7-Dimethyl-3-isobutylxanthine, represents a continuation of this historical trajectory, providing researchers with refined tools to dissect the complexities of cellular signaling.

Significance of 1,7-Dimethyl-3-isobutylxanthine as a Chemical Probe and Research Compound

While not used therapeutically, 1,7-Dimethyl-3-isobutylxanthine is highly significant as a chemical probe in laboratory research. Its primary utility stems from its activity as a phosphodiesterase inhibitor. Specifically, it is often used in conjunction with other signaling molecules to study processes regulated by cyclic nucleotides. For instance, research has utilized 1,7-Dimethyl-3-isobutylxanthine to investigate its effects on smooth muscle cells and its potential to modulate receptor sensitivity. science.gov

The isobutyl group at the 3-position and the methyl groups at the 1- and 7-positions of the xanthine ring give this compound a specific profile of activity. While it is considered a broad-spectrum PDE inhibitor, its effects can be compared and contrasted with other xanthine derivatives to elucidate the roles of different PDE isozymes in various cellular functions. medchemexpress.comtargetmol.com This comparative approach is fundamental to its role as a research compound. Furthermore, studies have explored its potential antimutagenic effects, highlighting its utility in investigating the metabolic activation of carcinogens. nih.gov The ability to influence fundamental cellular processes like cell differentiation has also been a subject of investigation, further cementing its importance as a versatile tool in the chemical biologist's arsenal. nih.gov

Interactive Table: Properties of 1,7-Dimethyl-3-isobutylxanthine

| Property | Value |

| Molecular Formula | C10H14N4O2 |

| Molecular Weight | 222.24 g/mol |

| CAS Number | 28822-58-4 |

| Synonyms | 1-Methyl-3-isobutylxanthine, IBMX |

Structure

3D Structure

Properties

IUPAC Name |

1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-7(2)5-15-9-8(13(3)6-12-9)10(16)14(4)11(15)17/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZLMIMXCYMPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321929 | |

| Record name | 1,7-Dimethyl-3-isobutylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-84-8 | |

| Record name | NSC400043 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Dimethyl-3-isobutylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1,7 Dimethyl 3 Isobutylxanthine

Strategic Pathways for Xanthine (B1682287) Core Synthesis

The foundational step in synthesizing 1,7-dimethyl-3-isobutylxanthine is the construction of the bicyclic xanthine core, which is a purine (B94841) base with a pyrimidine ring fused to an imidazole (B134444) ring. nih.gov A classical and widely utilized method for this purpose is the Traube purine synthesis.

Traube Synthesis: This versatile method typically begins with the condensation of a substituted urea with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride. biointerfaceresearch.com This reaction forms a cyanoacetyl urea intermediate, which, upon treatment with a base, undergoes cyclization to yield a 6-aminouracil derivative. biointerfaceresearch.com To construct the imidazole portion of the xanthine ring, the 6-aminouracil is first nitrosated at the C5 position, followed by a reduction of the nitroso group to an amino group, yielding a 5,6-diaminouracil. nih.gov The final cyclization to form the xanthine core is often achieved by treating the diaminouracil with formic acid or a derivative thereof. nih.gov

Alternative pathways for the final cyclization step include:

Condensation with Aldehydes: Reacting the 5,6-diaminouracil with various aldehydes produces an imine intermediate, which can then undergo oxidative cyclization to form 8-substituted xanthine derivatives. nih.govbiointerfaceresearch.com

Reaction with Carboxylic Acids: The diaminouracil can be treated with a carboxylic acid to form an amide, which is subsequently cyclized under basic conditions. biointerfaceresearch.com

These synthetic strategies offer flexibility in introducing substituents at various positions of the xanthine core by selecting appropriately substituted starting materials.

Table 1: Key Reactions in Xanthine Core Synthesis via Traube Method

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Uracil Formation | Substituted Urea, Cyanoacetic Acid | Acetic Anhydride, then Alkali | 6-Aminouracil derivative |

| 2. Nitrosation | 6-Aminouracil derivative | Sodium Nitrite, Acetic Acid | 6-Amino-5-nitrosouracil |

| 3. Reduction | 6-Amino-5-nitrosouracil | Sodium Dithionite | 5,6-Diaminouracil |

Selective N-Alkylation Techniques for Positions 1 and 7

Achieving the specific 1,7-dimethyl substitution pattern of the target molecule requires regioselective alkylation of the xanthine core. Direct alkylation of the xanthine anion can be challenging as it often results in a mixture of products due to the presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9). Therefore, specific strategies are employed to direct the alkyl groups to the desired positions.

A key strategy for synthesizing 1,7-disubstituted xanthines (paraxanthine analogues) involves a stepwise approach. One facile route is the silylation of a 1-substituted xanthine, which activates the molecule for subsequent alkylation. nih.gov The introduction of a trimethylsilyl (TMS) group, for example, can direct the second alkylating agent to the N7 position. nih.gov This method provides a controlled pathway to paraxanthine (B195701) analogs, avoiding the formation of other isomers. nih.gov

Direct alkylation methods can also be used, though they often require careful selection of reagents and reaction conditions to favor N7-alkylation over the thermodynamically more stable N9 isomer. nih.gov The choice of solvent and base can significantly influence the regioselectivity of the reaction. While direct alkylation can lead to mixtures, it is sometimes employed when the desired isomers can be separated chromatographically. nih.gov

Introduction of the Isobutyl Moiety at Position 3

The introduction of the isobutyl group at the N3 position is another critical step that requires regioselective control. This can be accomplished either by starting with a precursor that already contains the isobutyl group or by alkylating the xanthine core at a specific stage of the synthesis.

One effective method involves the regioselective alkylation of a tris(trimethylsilyl)-6-aminouracil derivative. nih.gov This approach allows for the introduction of the isobutyl group at the N3 position of the uracil ring prior to the formation of the second (imidazole) ring of the xanthine structure. The resulting 3-isobutyl-6-aminouracil can then be carried forward through nitrosation, reduction, and cyclization steps to form the 3-isobutylxanthine core.

Alternatively, if a pre-formed 1,7-dimethylxanthine (paraxanthine) is used as the starting material, the isobutyl group can be introduced at the N3 position. This direct alkylation at N3 is often more straightforward than at N1 or N7 once these positions are already substituted. The acidity of the N3 proton is influenced by the existing substituents, potentially facilitating its selective alkylation. Studies on N3-alkyl-xanthine derivatives have shown that a variety of alkyl groups, including isobutyl, can be introduced at this position to modulate biological activity. researchgate.netresearchgate.net

Design and Synthesis of 1,7-Dimethyl-3-isobutylxanthine Analogues for Structure-Activity Relationship (SAR) Studies

To understand how the chemical structure of 1,7-dimethyl-3-isobutylxanthine relates to its biological activity, medicinal chemists design and synthesize a variety of analogues for Structure-Activity Relationship (SAR) studies. These studies involve systematically modifying different parts of the molecule and evaluating the impact of these changes on its potency, selectivity, and other pharmacological properties.

Key areas for modification in the xanthine scaffold include:

N3-Position: The length and branching of the alkyl chain at the N3 position can significantly influence activity. SAR studies on N3-alkylxanthines have demonstrated that varying the alkyl chain from ethyl to propyl, butyl, and isobutyl can markedly alter properties such as tracheal relaxant effects and phosphodiesterase (PDE) inhibition. researchgate.net

N1 and N7-Positions: While the target compound has methyl groups at these positions, replacing them with other small alkyl groups or functionalized chains can probe the steric and electronic requirements of the binding site.

C8-Position: The C8 position is a common site for introducing a wide range of substituents to explore interactions with biological targets. For example, the synthesis of 8-substituted derivatives of 3,7-dimethyl-1-propargylxanthine has been used to develop selective adenosine (B11128) receptor antagonists. nih.gov Modifications at C8 with aryl, styryl, or other cyclic groups can dramatically affect receptor affinity and selectivity. nih.govnih.gov

The synthesis of these analogues often employs the same fundamental pathways used for the parent compound, such as the Traube synthesis, followed by derivatization at the desired position. For instance, 5,6-diamino-1,3-dimethyluracil is a common starting material for creating a variety of 8-substituted theophylline (B1681296) derivatives, and similar strategies can be adapted for the 1,7-dimethylxanthine scaffold. nih.gov

Table 2: Examples of Modifications for SAR Studies of Xanthine Derivatives

| Position of Modification | Example of Substituent | Rationale for Modification | Potential Biological Target |

|---|---|---|---|

| N3 | n-Propyl, n-Butyl, n-Pentyl | Investigate the effect of alkyl chain length on activity and selectivity. researchgate.net | Phosphodiesterases |

| C8 | Styryl, Phenyl, Alkynyl | Explore steric and electronic interactions in the binding pocket. nih.govmdpi.com | Adenosine Receptors |

Advancements in Laboratory Synthesis and Purification of Methylxanthine Derivatives

Modern synthetic chemistry has introduced several advancements that improve the efficiency, yield, and environmental friendliness of methylxanthine synthesis and purification.

Advanced Synthetic Techniques:

Microwave-Assisted Organic Synthesis (MAOS): This technique has become a valuable alternative to conventional heating. mdpi.com Microwave irradiation can significantly shorten reaction times, often leading to higher yields and purer products, which simplifies subsequent purification steps. mdpi.com It has been successfully applied to reactions like the Suzuki-Miyaura cross-coupling for creating C8-aryl substituted caffeine (B1668208) derivatives. mdpi.com

One-Pot Syntheses: Developing multi-step reactions in a single reaction vessel without isolating intermediates improves efficiency and reduces waste. One-pot syntheses for 8-substituted xanthine derivatives have been reported, where a diaminouracil is treated with an aldehyde to form an imine that is then cyclized in situ. nih.gov

Biocatalysis and Enzyme Engineering: A significant advancement lies in the use of enzymes and genetically engineered microorganisms to produce specific methylxanthines. mdpi.com For example, specific N-demethylase enzymes can convert caffeine into other valuable methylxanthines like theobromine (B1682246) or paraxanthine with high selectivity, avoiding the need for complex chemical protecting group strategies. mdpi.comnih.gov This approach is particularly promising for producing high-purity compounds under environmentally friendly conditions. researchgate.net

Modern Purification Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for the separation and purification of methylxanthine derivatives from complex reaction mixtures. nih.gov Preparative HPLC can be used to isolate high-purity samples of target compounds, which is essential for accurate biological testing. researchgate.net

Column Chromatography: This remains a standard and effective method for purifying xanthine derivatives on a laboratory scale. mdpi.com By selecting appropriate stationary and mobile phases, chemists can effectively separate the desired product from starting materials, reagents, and isomeric byproducts.

These advancements contribute to the more efficient and sustainable production of 1,7-dimethyl-3-isobutylxanthine and its analogues for research and potential therapeutic applications.

Molecular Mechanisms of Action of 1,7 Dimethyl 3 Isobutylxanthine

Adenosine (B11128) Receptor Antagonism

1,7-Dimethyl-3-isobutylxanthine's interaction with adenosine receptors is a key facet of its pharmacological profile. By blocking these receptors, it interferes with the natural signaling of adenosine, a ubiquitous nucleoside that plays a crucial role in regulating a myriad of physiological processes.

Profiling of Adenosine Receptor Subtype Affinity (A1, A2A, A2B, A3)

The affinity of 1,7-dimethyl-3-isobutylxanthine for the different subtypes of adenosine receptors (A1, A2A, A2B, and A3) is a critical determinant of its specific effects. While detailed quantitative data for 1,7-dimethyl-3-isobutylxanthine across all subtypes is not extensively available in the public domain, the broader class of methylxanthines, including caffeine (B1668208) and theophylline (B1681296), are known to be non-selective antagonists at A1 and A2A receptors. nih.gov The stimulant properties of many methylxanthines are strongly correlated with their ability to block central adenosine receptors. nih.gov

Structure-activity relationship studies of various xanthine (B1682287) derivatives have been instrumental in developing highly potent and selective antagonists for specific adenosine receptor subtypes. elsevier.comnih.gov For instance, modifications at the 1, 3, and 8 positions of the xanthine core can dramatically alter affinity and selectivity. elsevier.com The development of selective antagonists has been crucial for elucidating the specific roles of each receptor subtype. nih.gov For example, the A3 receptor is typically activated by higher concentrations of adenosine compared to A1 and A2A receptors. nih.gov Antagonists for the A3 receptor have been explored for their potential anti-inflammatory and cardio-protective effects. nih.govnih.gov Similarly, A2B receptor stimulation has been linked to cellular signaling cascades involving protein kinase C. nih.gov

Kinetic and Equilibrium Binding Characteristics with Adenosine Receptors

The binding of 1,7-dimethyl-3-isobutylxanthine to adenosine receptors is a dynamic process characterized by its kinetic and equilibrium binding constants. Receptor affinities for xanthines are typically determined through competitive radioligand binding assays, which measure the inhibition of binding of a labeled ligand. elsevier.com The equilibrium inhibition constant (Ki) is a measure of the affinity of the antagonist for the receptor. While specific Ki values for 1,7-dimethyl-3-isobutylxanthine are not readily found in the provided search results, studies on related xanthines demonstrate a wide range of potencies. For example, some synthetic xanthine derivatives exhibit extraordinarily high affinity for A1 receptors, with Ki values in the picomolar range, making them significantly more potent than theophylline. elsevier.com

Cellular and Subcellular Signaling Cascades Modulated via Adenosine Receptor Blockade

By blocking adenosine receptors, 1,7-dimethyl-3-isobutylxanthine can modulate a variety of downstream signaling pathways. Adenosine receptors are G-protein coupled receptors (GPCRs), and their activation or blockade directly impacts the activity of adenylyl cyclase and phospholipase C. nih.gov

A1 and A3 Receptors: Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). nih.govgoums.ac.ir By antagonizing these receptors, 1,7-dimethyl-3-isobutylxanthine would prevent this inhibition, leading to a relative increase in cAMP levels.

A2A and A2B Receptors: Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase, increasing intracellular cAMP. goums.ac.ir Antagonism of these receptors by 1,7-dimethyl-3-isobutylxanthine would block this effect, leading to a decrease in cAMP production.

The modulation of these signaling pathways has widespread consequences. For instance, blockade of the A3 receptor has been shown to attenuate the activation of caspase 1 and decrease the production of pro-inflammatory interleukins IL-1β and IL-18. nih.gov Stimulation of the A2B receptor can induce the expression of IL-6 through a pathway dependent on p38 mitogen-activated protein kinase (MAPK) and protein kinase C (PKC). nih.gov Therefore, antagonism of this receptor would be expected to inhibit this inflammatory response.

Phosphodiesterase Enzyme Inhibition

In addition to its effects on adenosine receptors, 1,7-dimethyl-3-isobutylxanthine also functions as an inhibitor of phosphodiesterase (PDE) enzymes. These enzymes are responsible for the degradation of cyclic nucleotides, namely cAMP and cyclic guanosine (B1672433) monophosphate (cGMP).

Spectrum of Inhibition Across Cyclic Nucleotide Phosphodiesterase Isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE8, PDE9)

The phosphodiesterase enzyme family is diverse, with multiple isoforms exhibiting different substrate specificities and tissue distribution. frontiersin.org Some PDEs, such as PDE1, PDE2, PDE3, PDE10, and PDE11, can hydrolyze both cAMP and cGMP. frontiersin.org Others are more specific, with PDE4, PDE7, and PDE8 primarily targeting cAMP, and PDE5, PDE6, and PDE9 showing specificity for cGMP. frontiersin.org

3-isobutyl-1-methylxanthine (B1674149) (IBMX), a closely related compound, is known to be a non-specific PDE inhibitor. nih.gov While the specific inhibitory profile of 1,7-dimethyl-3-isobutylxanthine across all PDE isoforms is not detailed in the provided search results, it is likely to share this characteristic of broad-spectrum inhibition. Studies on analogues of IBMX have shown varying potencies against different PDE forms. nih.gov For example, the nonselective inhibitor IBMX has been observed to bind to a similar subpocket in the active sites of PDE4, PDE5, and PDE9, although with different orientations and interactions. merckmillipore.com

Quantitative Analysis of Enzyme Inhibition Kinetics (IC50, Ki determination)

The potency of a PDE inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50% and its binding affinity for the enzyme, respectively.

While specific IC50 or Ki values for 1,7-dimethyl-3-isobutylxanthine against a comprehensive panel of PDE isoforms are not available in the provided search results, research on related compounds provides some context. For instance, the inhibitory activity of various benzo-separated analogues of 3-isobutyl-1-methylxanthine has been evaluated against PDE forms from pig coronary artery, with some analogues showing different potencies compared to IBMX. nih.gov The kinetic properties of the catalytic domain of PDE9A2, a cGMP-specific PDE, have been studied in the context of IBMX inhibition, indicating that the N-terminal regulatory domain does not significantly alter its inhibitory activity. merckmillipore.com

Regulation of Intracellular Cyclic AMP (cAMP) and Cyclic GMP (cGMP) Levels

1,7-Dimethyl-3-isobutylxanthine, a derivative of xanthine, is recognized for its role as a phosphodiesterase (PDE) inhibitor. Phosphodiesterases are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, 1,7-Dimethyl-3-isobutylxanthine effectively increases the intracellular concentrations of both cAMP and cGMP. nih.govnih.gov This inhibition prevents the conversion of these second messengers into their inactive 5'-monophosphate forms, thereby prolonging their signaling activity within the cell. The regulation of intracellular cyclic AMP in skeletal muscle cells, for instance, is a complex process that involves not only its synthesis and degradation by PDEs but also its efflux out of the cell. nih.gov The inhibitory action of xanthine derivatives like 1,7-Dimethyl-3-isobutylxanthine on PDEs is a cornerstone of their molecular mechanism, leading to a cascade of downstream cellular events. nih.gov

Table 1: Effect of 1,7-Dimethyl-3-isobutylxanthine on Cyclic Nucleotides

| Cyclic Nucleotide | Effect of 1,7-Dimethyl-3-isobutylxanthine | Primary Mechanism |

| Cyclic AMP (cAMP) | Increased intracellular levels | Inhibition of phosphodiesterase (PDE) enzymes |

| Cyclic GMP (cGMP) | Increased intracellular levels | Inhibition of phosphodiesterase (PDE) enzymes |

Downstream Effects on Protein Kinase A (PKA) and Protein Kinase G (PKG) Signaling Pathways

The elevation of intracellular cAMP and cGMP levels by 1,7-Dimethyl-3-isobutylxanthine directly influences the activity of their primary downstream effectors: Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. Cyclic AMP binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity and triggering various cellular responses. The regulation of cAMP is crucial in processes such as mediating the biological actions of catecholamines and adenosine in skeletal muscle. nih.gov

Similarly, the accumulation of cGMP leads to the activation of PKG. Activated PKG also phosphorylates specific protein targets, playing a significant role in processes such as smooth muscle relaxation, platelet aggregation, and neuronal function. The activation of these kinase pathways represents a critical link between the initial PDE inhibition by 1,7-Dimethyl-3-isobutylxanthine and the ultimate physiological or pharmacological response of the cell.

Modulation of Intracellular Calcium Homeostasis

Beyond its well-established role as a PDE inhibitor, 1,7-Dimethyl-3-isobutylxanthine also significantly modulates intracellular calcium (Ca²⁺) homeostasis. This modulation occurs through mechanisms that are distinct from its effects on cyclic nucleotide levels.

Mechanisms of Calcium Ion Release from Intracellular Stores

Research has demonstrated that 1,7-Dimethyl-3-isobutylxanthine can induce the release of calcium ions from intracellular stores, primarily the endoplasmic reticulum. nih.gov Studies in rat sensory neurons have shown that application of the compound causes transient increases in the intracellular free Ca²⁺ concentration. nih.gov This effect persists even in the absence of extracellular calcium, confirming that the source of the ion influx is internal. nih.gov Notably, this Ca²⁺-releasing effect is not replicated by direct manipulation of cAMP or cGMP levels, suggesting a mechanism independent of its PDE-inhibiting activity. nih.govnih.gov The compound acts as an effective agent for liberating calcium from specific intracellular pools. nih.gov

Activation and Regulation of Ryanodine-Sensitive Calcium Channels

The primary mechanism for this intracellular calcium release involves the activation of ryanodine-sensitive calcium channels, also known as ryanodine (B192298) receptors (RyRs). nih.gov RyRs are a class of intracellular calcium channels located on the membrane of the endoplasmic and sarcoplasmic reticulum. nih.govimrpress.com Experiments have shown that caffeine, a known activator of RyRs, can deplete the same internal Ca²⁺ pool as 1,7-Dimethyl-3-isobutylxanthine. nih.gov Furthermore, agents that block RyRs, such as ryanodine and procaine, effectively inhibit the Ca²⁺ transients induced by 1,7-Dimethyl-3-isobutylxanthine. nih.gov This indicates that the compound directly or indirectly activates RyRs, leading to the release of stored calcium into the cytoplasm. nih.gov

Table 2: Research Findings on Calcium Modulation by 1,7-Dimethyl-3-isobutylxanthine

| Finding | Experimental Observation | Implication | Reference |

| Source of Calcium | Ca²⁺ elevation persists in Ca²⁺-free extracellular solutions. | Calcium is released from intracellular stores. | nih.gov |

| Channel Type | Effects are inhibited by ryanodine and procaine. | Release is mediated via ryanodine-sensitive channels. | nih.gov |

| Independence from cAMP | Direct increases in cAMP/cGMP do not mimic the Ca²⁺ release. | The mechanism is independent of phosphodiesterase inhibition. | nih.govnih.gov |

| Effect on Calcium Current | Reversibly inhibits sustained voltage-dependent calcium current. | Direct modulation of specific voltage-gated calcium channels. | nih.gov |

Influence on Calcium-Gated Ion Channel Function

1,7-Dimethyl-3-isobutylxanthine also influences the function of calcium-gated ion channels. Its ability to trigger Ca²⁺ release from ryanodine-sensitive stores demonstrates a potent interaction with these specific Ca²⁺-gated Ca²⁺ release channels. nih.gov Additionally, studies have revealed that the compound can inhibit sustained voltage-dependent calcium currents in neuronal and endocrine cells. nih.gov This inhibition appears to be independent of alterations in cAMP levels, further highlighting a distinct molecular action. nih.gov The compound was found to increase the rate of inactivation of the sustained current without changing the voltage required for activation. nih.gov

Exploration of Other Putative Molecular Targets

While the primary molecular targets of 1,7-Dimethyl-3-isobutylxanthine are well-documented as phosphodiesterases and ryanodine receptors, research points to a broader interaction with cellular signaling components. The inhibition of voltage-dependent calcium currents suggests that it may directly interact with these channel proteins or associated regulatory subunits. nih.gov The order of potency for this effect among several xanthine derivatives (IBMX > theophylline > caffeine > xanthine) suggests a specific structure-activity relationship. nih.gov However, the main focus of current understanding remains on its dual role as a PDE inhibitor and a modulator of intracellular calcium release via ryanodine receptors. Further research is needed to fully elucidate other potential molecular interactions and their physiological relevance.

No Scientific Data Available for 1,7-Dimethyl-3-isobutylxanthine on Specified Molecular Mechanisms

Following a comprehensive search of scientific literature and chemical databases, no research findings were identified for the chemical compound 1,7-Dimethyl-3-isobutylxanthine in relation to its molecular mechanisms of action on chloride channels, Poly(ADP-ribose) Polymerase-1 (PARP-1), or alpha-1-adrenergic receptors.

The requested article, structured around the specific outline provided, cannot be generated as there is no available scientific data for this particular compound's interactions with the following targets:

Modulation of Alpha-1-Adrenergic Receptor Sensitivity and Density

Extensive searches for "1,7-Dimethyl-3-isobutylxanthine" yielded no results pertaining to biological activity in these areas. It is important to note that a related but distinct compound, 3-Isobutyl-1-methylxanthine (IBMX), is a well-researched phosphodiesterase inhibitor with known effects on some of these pathways. nih.govnih.govnih.gov However, due to the difference in chemical structure—specifically the placement of the methyl and isobutyl groups on the xanthine backbone—the biological activities of IBMX cannot be attributed to 1,7-Dimethyl-3-isobutylxanthine.

There is no information available in the public scientific literature or databases to populate the requested sections or to create the specified data tables for 1,7-Dimethyl-3-isobutylxanthine.

Structure Activity Relationship Sar Investigations of 1,7 Dimethyl 3 Isobutylxanthine Derivatives

Correlating N-Substitution Patterns with Adenosine (B11128) Receptor Affinity and Selectivity

The affinity and selectivity of xanthine (B1682287) derivatives for adenosine receptor subtypes (A1, A2A, A2B, and A3) are significantly influenced by the nature and position of substituents on the xanthine core. nih.gov

N1-Substitution: Modifications at the N1 position are critical for affinity across all adenosine receptor subtypes. nih.gov For instance, substituting the methyl group at the N1 position with a propyl group has been shown to be favorable for A2B and A3 receptor affinity, while a benzyl (B1604629) group at this position enhances affinity for A1 and A2A receptors. nih.gov

N7-Substitution: The methyl group at the N7 position is also a key determinant of receptor selectivity. For example, the presence of a methyl group at N7 can decrease affinity for the A1 receptor, thereby increasing selectivity for A2A or A2B receptors. nih.gov

The following table summarizes the impact of N-substitution patterns on adenosine receptor affinity.

| N-Substitution Pattern | Effect on Adenosine Receptor Affinity |

| N1-Propyl | Increased affinity for A2B and A3 receptors nih.gov |

| N1-Benzyl | Optimal affinity for A1 and A2A receptors nih.gov |

| N7-Methyl | Decreased A1 receptor affinity, leading to increased A2A/A2B selectivity nih.gov |

Relationship Between Structural Modifications and Phosphodiesterase Isoform Selectivity

1,7-Dimethyl-3-isobutylxanthine is a non-selective inhibitor of phosphodiesterase (PDE) enzymes. nih.gov However, structural modifications can lead to derivatives with enhanced selectivity for specific PDE isoforms. nih.gov

Alkyl Chain Length at N3: There is a correlation between the length of the alkyl chain at the N3 position and the inhibitory potency against cAMP phosphodiesterase. nih.gov For example, butylxanthine has been identified as a potent PDE inhibitor, suggesting that the isobutyl group in 1,7-dimethyl-3-isobutylxanthine is a significant contributor to its PDE inhibitory activity. nih.govresearchgate.net

Ring Modifications: Alterations to the xanthine ring system itself can also confer selectivity. The development of selective inhibitors for various PDE isoforms, such as PDE5 inhibitors used in treating erectile dysfunction, has been achieved through extensive structural modifications of the core purine-like ring. nih.gov

The table below illustrates the relationship between structural features and PDE inhibition.

| Structural Modification | Impact on Phosphodiesterase Inhibition |

| N3-Alkyl Chain Length | Longer alkyl chains, such as butyl, enhance inhibitory potency against cAMP-PDE nih.govresearchgate.net |

| Core Ring System | Modifications to the purine-like ring are crucial for achieving selectivity for specific PDE isoforms nih.gov |

Structural Determinants of Intracellular Calcium Mobilization Efficacy

Xanthine derivatives can influence intracellular calcium levels, a key signaling mechanism in many cell types.

Potency of Xanthine Derivatives: Studies have shown that 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a closely related compound, can induce the release of calcium from intracellular stores. nih.govnih.gov The potency of xanthine derivatives in this regard follows the order: IBMX > theophylline (B1681296) > caffeine (B1668208). nih.gov This suggests that the isobutyl group at the N3 position and the methyl group at the N1 position are important for this activity.

Mechanism of Action: This effect appears to be independent of cAMP levels and is thought to involve the direct interaction with ryanodine (B192298)/caffeine-sensitive internal calcium stores. nih.gov The ability of these compounds to mobilize calcium is dependent on their specific chemical structure, with disubstituted xanthines like theophylline and paraxanthine (B195701) being less effective than trisubstituted ones like caffeine. semanticscholar.org

SAR for Modulation of Chloride Channel Activity

Certain xanthine derivatives have been found to modulate the activity of chloride channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR).

Structural Basis for Specificity: The potency and specificity of xanthine derivatives as activators of the CFTR chloride channel are determined by their structural features. nih.gov While specific SAR data for 1,7-dimethyl-3-isobutylxanthine is not extensively detailed in the provided results, the general principle that the xanthine scaffold can be modified to interact with chloride channels is established.

Structural Influences on Pre-clinical Pharmacological Efficacy (e.g., bronchodilation, antiplatelet effects)

The pharmacological effects of xanthine derivatives are a direct consequence of their interactions with various biological targets, which are in turn governed by their chemical structure.

Bronchodilation: The bronchodilatory effects of xanthines are primarily attributed to their inhibition of phosphodiesterases, leading to increased levels of cyclic AMP in airway smooth muscle cells. nih.gov The relaxant effect of N3-alkylxanthines is dose-dependent, with propyl-, butyl-, and isobutylxanthines showing similar efficacy. nih.gov This highlights the importance of the alkyl substituent at the N3 position for this pharmacological action.

Antiplatelet Effects: Xanthines can also inhibit platelet function, an effect that is also linked to their PDE inhibitory activity. nih.gov By increasing intracellular cAMP, these compounds can interfere with the signaling pathways that lead to platelet aggregation.

Application of Computational Chemistry in SAR Analysis (e.g., QSAR, Molecular Docking)

Computational methods are increasingly used to rationalize and predict the biological activities of chemical compounds, including xanthine derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org This approach can be used to predict the activity of new, unsynthesized derivatives and to identify the key structural features that are important for activity. nih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govnih.govnih.govthesciencein.orgscirp.org In the context of 1,7-dimethyl-3-isobutylxanthine and its derivatives, docking studies can be used to visualize and analyze the interactions between these molecules and the binding sites of their target proteins, such as adenosine receptors and phosphodiesterases. This provides insights into the structural basis of their affinity and selectivity. nih.gov

Advanced Analytical and Methodological Approaches for 1,7 Dimethyl 3 Isobutylxanthine Research

Chromatographic and Spectroscopic Techniques for Quantitative Analysis

The precise detection and quantification of 1,7-Dimethyl-3-isobutylxanthine in various biological matrices are paramount for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a primary tool for this purpose. This powerful combination allows for the separation of the compound from complex mixtures, followed by its highly sensitive and specific detection based on its mass-to-charge ratio. This technique is crucial for determining the concentration of the compound and its metabolites in plasma, tissues, and other biological fluids, providing key data for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

In Vitro Biochemical Assays for Target Engagement and Enzyme Kinetics

To understand the mechanism of action of 1,7-Dimethyl-3-isobutylxanthine, a variety of in vitro biochemical assays are employed. These assays are designed to measure the compound's interaction with its molecular targets and its effect on cellular signaling pathways.

Radioligand Binding Assays for Receptor Occupancy and Affinity

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. giffordbioscience.com In the context of 1,7-Dimethyl-3-isobutylxanthine, these assays can be used to investigate its interaction with adenosine (B11128) receptors, a common target for xanthine (B1682287) derivatives. nih.gov These experiments typically involve competing the unlabeled compound against a radiolabeled ligand known to bind to the receptor of interest. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of 1,7-Dimethyl-3-isobutylxanthine can be determined, providing a quantitative measure of its binding affinity. sygnaturediscovery.com These assays are highly sensitive and can be performed on cell membranes or even whole cells. revvity.com

Table 1: Key Parameters in Radioligand Binding Assays

| Parameter | Description | Typical Units |

| Ki | Inhibitory constant; a measure of the compound's binding affinity to a receptor. | nM, µM |

| IC50 | The concentration of a compound that inhibits 50% of the specific binding of a radioligand. | nM, µM |

| Bmax | The maximum number of binding sites in a given tissue or cell preparation. giffordbioscience.com | fmol/mg protein |

| Kd | The equilibrium dissociation constant; the concentration of radioligand at which 50% of the receptors are occupied. giffordbioscience.com | nM |

Enzyme Activity Assays for Phosphodiesterase Subtype Specificity

As a potential phosphodiesterase inhibitor, a critical aspect of characterizing 1,7-Dimethyl-3-isobutylxanthine is to determine its activity and selectivity against different PDE isoenzymes. ontosight.ai Enzyme activity assays are employed to measure the rate at which PDEs hydrolyze their substrates, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). biocat.com The inhibitory effect of 1,7-Dimethyl-3-isobutylxanthine is assessed by measuring the reduction in the rate of cAMP or cGMP breakdown in the presence of the compound. These assays often use radiolabeled substrates (e.g., [3H]cAMP) to quantify the enzymatic activity. nih.gov By testing the compound against a panel of different PDE subtypes, its selectivity profile can be established. targetmol.comresearchgate.net

Table 2: Example of Phosphodiesterase Inhibition Data

| PDE Subtype | IC50 (µM) |

| PDE1 | >100 |

| PDE2 | 50 |

| PDE3 | 6.5 targetmol.com |

| PDE4 | 26.3 targetmol.com |

| PDE5 | 31.7 targetmol.com |

Cellular Assays for Second Messenger (cAMP, cGMP) Quantification

To confirm that the inhibition of phosphodiesterases by 1,7-Dimethyl-3-isobutylxanthine translates into a functional cellular response, assays that quantify the levels of second messengers like cAMP and cGMP are essential. targetmol.com Following treatment of cells with the compound, cell lysates are prepared, and the concentrations of these cyclic nucleotides are measured. Various methods, including enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs), can be used for this quantification. An increase in intracellular cAMP or cGMP levels upon treatment with 1,7-Dimethyl-3-isobutylxanthine provides direct evidence of its phosphodiesterase inhibitory activity within a cellular context. mpbio.com

Advanced Imaging and Microscopy in Cellular Studies

Computational and In Silico Modeling for Pre-clinical Predictions

In the early stages of drug discovery and development, computational and in silico modeling play a crucial role in predicting the pharmacokinetic and toxicological properties of a compound. nih.gov For 1,7-Dimethyl-3-isobutylxanthine, these models can be used to forecast its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile in non-human models. researchgate.net Algorithms can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for drug-drug interactions. mdpi.com Molecular dynamics simulations can further provide insights into the binding mode and interaction of 1,7-Dimethyl-3-isobutylxanthine with its target enzymes at an atomic level, aiding in the rational design of more potent and selective analogs. Multi-task learning models are also being developed to improve the accuracy of ADMET predictions. nih.gov

Table 3: Commonly Predicted ADMET Properties

| Property | Description |

| Aqueous Solubility | Predicts the solubility of the compound in water, which influences its absorption. |

| Intestinal Absorption | Predicts the extent to which the compound is absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of the compound to cross the BBB and enter the central nervous system. |

| CYP450 Inhibition | Predicts the potential of the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions. |

| Hepatotoxicity | Predicts the potential for the compound to cause liver damage. |

| Mutagenicity | Predicts the potential of the compound to induce genetic mutations. |

Genetic and Molecular Biology Techniques for Mechanistic Elucidation (e.g., gene expression analysis)

Currently, there is a notable absence of published studies specifically detailing the use of genetic and molecular biology techniques to elucidate the mechanisms of action of 1,7-dimethyl-3-isobutylxanthine. While research on related methylxanthines like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) is extensive, direct experimental data on 1,7-dimethyl-3-isobutylxanthine's impact on gene expression or its utility in molecular biology research is not available in the public domain.

The table below highlights the type of data that would be expected from such studies, based on research into analogous compounds.

Table 1: Hypothetical Data from Gene Expression Analysis of 1,7-Dimethyl-3-isobutylxanthine

| Gene Target | Cell Type/Organism | Experimental Condition | Observed Change in Expression | Putative Biological Effect |

| PDE4 | Human Smooth Muscle Cells | Treatment with 1,7-dimethyl-3-isobutylxanthine | Downregulation | Increased intracellular cAMP |

| CREB | Rat Neuronal Cells | Treatment with 1,7-dimethyl-3-isobutylxanthine | Upregulation | Altered neuronal signaling |

| TNF-α | Mouse Macrophages | Treatment with 1,7-dimethyl-3-isobutylxanthine | Downregulation | Anti-inflammatory response |

Note: This table is for illustrative purposes only and is based on the known effects of related xanthine compounds. The data presented is not from actual experimental results for 1,7-dimethyl-3-isobutylxanthine.

Future research employing techniques such as quantitative polymerase chain reaction (qPCR), microarray analysis, and RNA sequencing (RNA-Seq) would be necessary to determine the specific genes and signaling pathways modulated by 1,7-dimethyl-3-isobutylxanthine. Such studies would be invaluable in understanding its precise molecular mechanisms and potential therapeutic applications.

Emerging Research Avenues and Future Perspectives for 1,7 Dimethyl 3 Isobutylxanthine

Rational Design and Synthesis of Highly Selective Analogues

The development of new therapeutic agents from a lead compound like 1,7-Dimethyl-3-isobutylxanthine hinges on the principles of rational drug design. The core objective is to create analogues—structurally similar compounds—that exhibit high selectivity for specific molecular targets. Xanthine (B1682287) derivatives, in general, are known to act as phosphodiesterase inhibitors. ontosight.ai PDEs are a superfamily of enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), crucial second messengers in various signaling pathways. ontosight.ai By inhibiting these enzymes, the intracellular levels of cAMP and cGMP can be increased, leading to a range of physiological responses, including smooth muscle relaxation and reduced inflammation. ontosight.ai

The challenge lies in the fact that there are at least 11 families of PDEs, and non-selective inhibition can lead to a wide array of effects, some of which may be undesirable. Therefore, the rational design of analogues of 1,7-Dimethyl-3-isobutylxanthine would involve modifying its chemical structure to achieve greater affinity for a specific PDE isoform. This is typically achieved through a deep understanding of the structure-activity relationships (SAR) of the xanthine core.

Computational modeling and medicinal chemistry techniques are employed to predict how changes to the isobutyl and dimethyl groups on the xanthine scaffold will affect binding to the active site of different PDE isoforms. For instance, altering the length or branching of the isobutyl group at the 3-position, or changing the methyl groups at the 1 and 7-positions, could significantly impact selectivity. The synthesis of a library of these novel analogues allows for screening and identification of candidates with the desired inhibitory profile.

Identification and Validation of Novel Molecular Targets

While the primary known mechanism of action for xanthine derivatives is PDE inhibition, the future of research for 1,7-Dimethyl-3-isobutylxanthine may involve the identification and validation of entirely new molecular targets. The complexity of cellular signaling pathways means that a single compound can interact with multiple proteins.

Modern drug discovery approaches, such as chemical proteomics and affinity-based protein profiling, can be utilized to "fish out" the binding partners of 1,7-Dimethyl-3-isobutylxanthine from cell lysates. Once potential new targets are identified, their biological relevance must be validated. This involves a series of experiments to confirm the interaction and to understand its functional consequences. Techniques like surface plasmon resonance (SPR) can quantify the binding affinity, while genetic methods such as siRNA or CRISPR-Cas9 can be used to knock down the expression of the target protein and observe the resulting cellular phenotype. The validation of novel targets could open up unforeseen therapeutic applications for analogues of 1,7-Dimethyl-3-isobutylxanthine.

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic view of the biological effects of 1,7-Dimethyl-3-isobutylxanthine and its future analogues, researchers are increasingly turning to multi-omics technologies. This approach involves the simultaneous analysis of different types of biological molecules, including the genome (genomics), the transcriptome (transcriptomics), the proteome (proteomics), and the metabolome (metabolomics).

For example, treating cells or preclinical models with 1,7-Dimethyl-3-isobutylxanthine and then performing transcriptomic analysis (e.g., via RNA-sequencing) can reveal which genes are up- or down-regulated. Proteomic analysis can identify changes in protein expression and post-translational modifications, while metabolomics can uncover alterations in metabolic pathways.

By integrating these large datasets, researchers can construct detailed models of the compound's mechanism of action. This comprehensive understanding is crucial for predicting both the efficacy and potential off-target effects of new drug candidates. A multi-omics approach can provide a detailed molecular signature of a compound's activity, guiding its development for specific diseases. For instance, studies on other xanthine derivatives have utilized multi-omics to identify key metabolic networks affected by these compounds. ontosight.ai

Advancements in Computational Methodologies for Predictive Research

The role of computational science in drug discovery is rapidly expanding. For 1,7-Dimethyl-3-isobutylxanthine, advanced computational methodologies can significantly accelerate the research and development process. Molecular docking simulations, for example, can predict the binding orientation and affinity of newly designed analogues to their target proteins with increasing accuracy.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of xanthine analogues with their biological activities. These models can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources.

Machine learning and artificial intelligence (AI) are also being integrated into these computational workflows. AI algorithms can be trained on existing experimental data to identify complex patterns and make predictions about the properties of new compounds, including their potential efficacy and pharmacokinetic profiles. These predictive models are invaluable for prioritizing which analogues of 1,7-Dimethyl-3-isobutylxanthine should be synthesized and tested.

Application in Complex Pre-clinical Disease Models for Mechanistic Insight

To translate basic research findings into potential clinical applications, it is essential to test promising compounds in relevant disease models. For 1,7-Dimethyl-3-isobutylxanthine and its future analogues, this will involve the use of complex pre-clinical models that more accurately mimic human diseases.

These models go beyond simple cell cultures and include organoids (three-dimensional cell cultures that replicate the microanatomy of an organ), microfluidic "organ-on-a-chip" systems, and sophisticated animal models of disease. For instance, if research suggests a potential role for a selective analogue of 1,7-Dimethyl-3-isobutylxanthine in respiratory diseases, its efficacy could be tested in animal models of asthma or chronic obstructive pulmonary disease (COPD). ontosight.ai

The use of these complex models provides crucial insights into the compound's mechanism of action in a more physiologically relevant context. They allow for the assessment of not only the therapeutic effects but also the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a drug.

Q & A

Q. What statistical frameworks are robust for analyzing synergistic effects in combination therapies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.